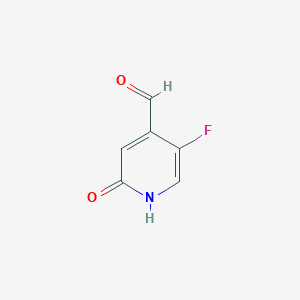

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMOZPSGFCCDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376625 | |

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500148-38-9 | |

| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties imparted by the fluorine substituent. This guide provides an in-depth exploration of its chemical properties, established synthetic routes, and diverse reactivity, tailored for researchers and scientists in the field of drug development. We will delve into the practical aspects of its synthesis and functionalization, supported by detailed protocols and mechanistic insights, to empower its effective utilization in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Pyridinones

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate basicity, and improve receptor binding affinity. The 2-pyridone motif is a privileged scaffold, frequently found in a wide array of pharmaceuticals and natural products. The convergence of these two features in this compound creates a highly versatile and synthetically tractable intermediate. Its aldehyde functionality serves as a linchpin for a multitude of chemical transformations, making it a valuable precursor for constructing diverse molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's intrinsic properties is fundamental for its application in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.10 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Generic supplier data |

| Melting Point | 190-192 °C | [] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and water | Generic supplier data |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 9.85 (s, 1H, CHO), 8.15 (d, J=2.8 Hz, 1H, H-3), 6.55 (d, J=6.4 Hz, 1H, H-6).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 188.0 (CHO), 160.5 (C2), 155.0 (d, ¹JCF=235 Hz, C5), 148.0 (d, ³JCF=10 Hz, C4), 135.0 (d, ²JCF=20 Hz, C6), 115.0 (d, ²JCF=5 Hz, C3).

-

¹⁹F NMR (DMSO-d₆, 376 MHz): δ -130.2.

-

Mass Spectrometry (ESI+): m/z 142.0 [M+H]⁺.

The spectroscopic data provides clear confirmation of the structure. The downfield shift of the aldehyde proton in the ¹H NMR is characteristic. In the ¹³C NMR, the large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive feature of the fluorinated carbon, and smaller two- and three-bond couplings are observed for the adjacent carbons.

Synthesis: A Reliable and Scalable Approach

The most common and efficient synthesis of this compound involves a two-step process starting from a suitable pyridine precursor. The key transformations are a Vilsmeier-Haack formylation followed by a demethylation.

Synthetic Workflow Diagram:

Caption: General synthetic route.

Detailed Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[5]

-

In a three-necked flask under an inert atmosphere, cool DMF (3.0 eq.) to 0 °C.

-

Slowly add POCl₃ (1.2 eq.) while maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 5-fluoro-2-methoxypyridine (1.0 eq.) in a minimal amount of DMF.

-

Warm the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-4-formyl-2-methoxypyridine.

Step 2: Demethylation

Cleavage of the methyl ether is necessary to unmask the 2-pyridone functionality. This can be achieved using various reagents, with Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) being common choices.[6][7][8]

-

Dissolve 5-fluoro-4-formyl-2-methoxypyridine (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of BBr₃ (1.5 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of water or methanol.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold water and a non-polar solvent like diethyl ether to remove impurities.

-

Dry the product under vacuum to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The title compound possesses two primary points of reactivity: the aldehyde group and the pyridone ring system. This dual reactivity allows for a wide range of subsequent chemical modifications.

Reactivity Map:

Caption: Key synthetic transformations.

4.1. Reactions at the Aldehyde Functionality

-

Reductive Amination: This is a cornerstone reaction for introducing amine-containing side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Wittig and Related Olefinations: The aldehyde readily undergoes Wittig, Horner-Wadsworth-Emmons, and similar reactions to form vinyl-substituted pyridones. These can be further elaborated, for example, through cross-coupling reactions.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (NaClO₂ with a scavenger). The resulting carboxylic acid is a versatile handle for amide couplings and other transformations.

-

Nucleophilic Additions: Organometallic reagents, such as Grignard or organolithium reagents, add to the aldehyde to form secondary alcohols, providing a route to more complex structures.

4.2. Reactions Involving the Pyridone Ring

-

N-Alkylation/Arylation: The acidic N-H proton of the pyridone can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and the resulting anion can be alkylated with alkyl halides or undergo cross-coupling reactions with aryl halides.

-

O-Alkylation: While N-alkylation is often thermodynamically favored, O-alkylation to form 2-alkoxypyridines can be achieved under certain conditions, for instance, using silver salts with alkyl halides.

-

Halogenation: The 2-oxo group can be converted to a 2-chloro or 2-bromo substituent using reagents like POCl₃, PCl₅, or PBr₃. The resulting 2-halopyridine is an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery

The synthetic versatility of this compound has made it a valuable starting material in numerous drug discovery programs. For example, its derivatives have been investigated as kinase inhibitors, antiviral agents, and central nervous system agents.[9][10] The ability to readily introduce diverse functional groups at both the 4-position and the pyridone nitrogen allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile building block for medicinal chemistry. Its robust synthesis and predictable, multi-faceted reactivity provide a powerful platform for the generation of diverse compound libraries and the targeted synthesis of complex drug candidates. The insights and protocols presented in this guide are intended to facilitate its broader application and accelerate the pace of innovation in drug discovery.

References

-

Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(11), 2543. [Link]

-

ResearchGate. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

-

Choi, J. Y., et al. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry, 45(21), 4793-4796. [Link]

Sources

- 1. This compound | C6H4FNO2 | CID 2762974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde [myskinrecipes.com]

- 10. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Pyridinones

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated molecules frequently exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties.[1][2] The target molecule of this guide, this compound (also known as 5-Fluoro-2-hydroxynicotinaldehyde), is a valuable building block in the synthesis of complex pharmaceutical agents.[3][4] Its structure, featuring a 2-pyridone core, a strategically placed fluorine atom, and a reactive carbaldehyde handle, presents a unique synthetic challenge.

This guide provides an in-depth analysis of the viable synthetic pathways to this key intermediate. We will move beyond simple procedural listings to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals several potential strategies for assembling the target molecule. The primary disconnections involve the formation of the C-F and C-C (formyl) bonds, as well as the construction of the pyridinone ring itself. This leads to three principal strategic approaches.

Caption: Retrosynthetic pathways to the target molecule.

-

Strategy A (Functional Group Interconversion): Oxidation of a 4-hydroxymethyl or 4-methyl group on a pre-formed 5-fluoro-2-pyridone scaffold.

-

Strategy B (Sequential C-H Functionalization): Stepwise introduction of the fluorine and formyl groups onto a 2-pyridone core. This strategy hinges on the careful selection of reaction order to manage the directing effects of the substituents.

-

Strategy C (Ring Synthesis): Construction of the pyridone ring from acyclic, pre-functionalized precursors.

This guide will focus on Strategy B, which offers flexibility and relies on well-established transformations, while also exploring a highly practical variant involving the modification of a commercially available fluorinated pyridine.

Strategic Synthesis Pathway: From 2-Methoxypyridine

A highly efficient and practical route begins with a commercially available, functionalized pyridine, such as 5-fluoro-2-methoxypyridine. This approach leverages the existing fluorine atom and uses the methoxy group as a masked equivalent of the pyridone's hydroxyl group, which simplifies handling and can prevent unwanted side reactions during C-H functionalization.

Caption: Workflow for synthesis from 5-fluoro-2-methoxypyridine.

Causality Behind the Strategy

The 2-methoxy group serves two critical functions. First, it is an ortho-, para-directing group, which, in concert with the nitrogen atom, helps activate the C4 and C6 positions for deprotonation. Second, it protects the pyridone's amide functionality, preventing potential N-alkylation or other side reactions. The subsequent demethylation with a strong acid like HBr or HCl is a robust and high-yielding method to reveal the final 2-oxo tautomer.[5]

Step 1: Directed Ortho-Metallation and Formylation

The introduction of the carbaldehyde group at the C4 position is achieved through a directed ortho-metallation (DoM) followed by quenching with an electrophilic formylating agent.

-

Mechanism: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the pyridine ring. The C4 position is the most acidic proton due to the combined electron-withdrawing effects of the ring nitrogen and the C5 fluorine atom. The resulting lithiated intermediate is a potent nucleophile.

-

Electrophilic Quench: This nucleophile readily attacks N,N-dimethylformamide (DMF), a common and effective one-carbon electrophile for formylation. The initial tetrahedral intermediate collapses upon aqueous workup to yield the aldehyde. A similar strategy has been successfully employed for related methoxypyridines.[6]

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine-4-carbaldehyde

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 15 mL).

-

Starting Material: Dissolve 5-fluoro-2-methoxypyridine (1.0 g, 7.87 mmol) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 5.4 mL, 8.66 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 0.92 mL, 11.8 mmol) dropwise. Continue stirring at -78 °C for an additional 30 minutes.

-

Quench & Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Step 2: Demethylation to the 2-Pyridone

The final step is the conversion of the 2-methoxy group to the 2-oxo group. This is a standard ether cleavage reaction.

Experimental Protocol: Synthesis of this compound

-

Setup: In a sealed tube or pressure vessel, dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (1.0 g, 6.45 mmol) in a 35-48% aqueous solution of hydrobromic acid (HBr) or hydrochloric acid (HCl) (10 mL).[5]

-

Reaction: Heat the mixture to 100-120 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC/MS.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol.

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Alternative Strategy: Direct C-H Functionalization of 2-Pyridone

An alternative approach involves the direct functionalization of a 2-pyridone core. The order of events is critical. Introducing the fluorine atom first is synthetically advantageous.

Rationale: Fluorinate First

The 2-oxo group is strongly ortho-, para-directing, activating the C3 and C5 positions for electrophilic substitution. This makes the introduction of fluorine at C5 a highly favorable transformation. Attempting to fluorinate after formylation would be significantly more difficult, as the electron-withdrawing carbaldehyde group at C4 would deactivate the ring towards electrophilic attack.

Caption: Workflow for direct functionalization of 2-pyridone.

Step 1: Regioselective Fluorination

Direct fluorination of pyridones at the 5-position can be achieved with high regioselectivity using an electrophilic fluorine source.

-

Key Reagent: N-Fluorobenzenesulfonimide (NFSI) is a preferred reagent for this transformation. It is an electrophilic fluorinating agent that is easier to handle than elemental fluorine. Research has shown that NFSI can selectively fluorinate N-protected pyridone derivatives at the C5 position under relatively mild conditions.[1]

-

Protecting Group: The use of an N-protecting group (e.g., benzyl, p-methoxybenzyl) is often necessary to improve solubility and prevent O-functionalization side reactions.

Step 2: Formylation of 5-Fluoro-2-pyridone

With the 5-fluoro-2-pyridone in hand, the next challenge is the introduction of the formyl group at the C4 position. Several classic named reactions are candidates for this transformation.

| Reaction | Reagents | Mechanism | Suitability & Rationale |

| Vilsmeier-Haack | POCl₃, DMF | Electrophilic substitution with the "Vilsmeier reagent" ([ClCH=N(Me)₂]⁺).[7] | High Potential. 2-Pyridones are electron-rich heterocycles, making them suitable substrates. The reaction is a standard method for formylating such systems.[8] |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Electrophilic substitution with an iminium ion generated from HMTA.[9][10] | Viable Alternative. This reaction is effective for activated aromatic systems. In some complex pyridone systems, the Duff reaction has succeeded where the Vilsmeier-Haack reaction failed, suggesting it may be effective for challenging substrates.[11] |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | Electrophilic substitution with dichlorocarbene (:CCl₂).[12][13] | Low Potential. This reaction is typically used for phenols and is known for often providing only moderate yields with significant side products.[12] Its application to 2-pyridones is less common and may be less efficient. |

Mechanism Spotlight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[14]

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds in two main stages. First, DMF reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[15] The electron-rich 2-pyridone then attacks this electrophile, leading to the formation of an aryl iminium salt after rearomatization. Subsequent hydrolysis during aqueous work-up liberates the final aldehyde product.

Summary and Outlook

Two robust and scientifically sound pathways for the synthesis of this compound have been presented.

| Parameter | Strategy 1: From 5-Fluoro-2-methoxypyridine | Strategy 2: Direct Functionalization |

| Starting Material | 5-Fluoro-2-methoxypyridine | Pyridin-2-one |

| Key Steps | 1. Ortho-metallation/Formylation2. Demethylation | 1. N-Protection2. Electrophilic Fluorination3. Deprotection4. Formylation |

| Key Reagents | n-BuLi, DMF, HBr/HCl | Protecting Group, NFSI, Vilsmeier or Duff Reagents |

| Advantages | Fewer steps, utilizes a commercially available advanced intermediate, high potential for regioselectivity. | More convergent, builds complexity on a simple core. |

| Challenges | Requires cryogenic conditions (-78 °C) and handling of pyrophoric n-BuLi. | Requires protection/deprotection steps, potentially lower overall yield. |

For laboratory-scale and process development, Strategy 1 is often preferred due to its efficiency and the directness of the approach, provided the necessary equipment for handling organolithium reagents is available. Strategy 2 offers a valuable alternative, particularly for creating analogues, as the fluorination and formylation steps can be applied to a variety of substituted pyridone cores. Both pathways represent reliable methods for accessing this critical fluorinated building block, enabling further exploration in drug discovery and development.

References

-

Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. Available at: [Link]

- Various Authors. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Source Not Specified.

- Fier, P. S., & Hartwig, J. F. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.

- Studer, A., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Retrieved from [Link]

- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.

-

Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

- Unknown Author. (n.d.). Duff Reaction. Source Not Specified.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from [Link]

- Wynberg, H. (1976). Exploring the Reimer-Tiemann Reaction: History and Scope. Chemical Reviews.

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

- Wang, L., et al. (2015). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

- Unknown Author. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Source Not Specified.

- Unknown Author. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Source Not Specified.

- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

- The Royal Society of Chemistry. (2019).

- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.

- University of Bristol. (n.d.). Synthesis of 2-pyridones.

- Chemical Communications (RSC Publishing). (n.d.).

- Unknown Author. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Sources

- 1. Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews [chemistryviews.org]

- 2. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde [myskinrecipes.com]

- 5. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Pivotal Scaffold in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural attributes, plausible synthetic strategies, predicted spectroscopic characteristics, and its versatile reactivity, all within the context of its application in the design and development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridinones

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1][2][3] The 2-pyridone motif is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its favorable metabolic stability and solubility.[4][5][6] The combination of these two features in this compound results in a building block with immense potential for the synthesis of novel drugs across various therapeutic areas, including oncology, and antiviral and anti-inflammatory research.[4][5][7]

The aldehyde functional group at the 4-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity and the exploration of vast chemical space. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising scaffold in their drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity.

Key Structural Features:

-

2-Pyridone Ring: A six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. This moiety is known to engage in various non-covalent interactions, including hydrogen bonding.[4][5]

-

Fluorine at C5: The high electronegativity of the fluorine atom significantly influences the electronic distribution within the pyridine ring, affecting its reactivity and the pKa of the N-H proton.[1][2] This substitution can also block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of drug candidates.[8]

-

Carbaldehyde at C4: This electrophilic group is a key site for synthetic derivatization, enabling the construction of a wide range of analogues.[9][10]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde | PubChem |

| Molecular Formula | C₆H₄FNO₂ | PubChem |

| Molecular Weight | 141.10 g/mol | PubChem |

| CAS Number | 500148-38-9 | PubChem |

Synthesis of this compound

A logical approach would involve the initial synthesis of the 5-fluoro-2-pyridone core, followed by the introduction of the carbaldehyde group at the C4 position.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and would require experimental optimization.

Caption: Proposed synthetic pathway for this compound.

Key Synthetic Steps and Considerations

Step 1: Synthesis of the 5-Fluoro-2-pyridone Core

The synthesis of 2-pyridone scaffolds can be achieved through various methods, often involving the cyclization of 1,3-dicarbonyl compounds or their derivatives.[15][16][17] For the synthesis of a 5-fluoro-2-pyridone, a fluorinated precursor would be required.

Step 2: Formylation of the 5-Fluoro-2-pyridone

The introduction of a formyl group onto an aromatic or heteroaromatic ring can be accomplished through several established methods:

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (e.g., DMF), to formylate electron-rich aromatic rings.[11][12][13][18] The 2-pyridone ring is sufficiently activated for this electrophilic substitution.

-

Reimer-Tiemann Reaction: This method involves the reaction of a phenol (or a hydroxy-heterocycle like a 2-pyridone) with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position.[14][19][20][21][22]

-

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of the position ortho to a directing group, followed by quenching with an electrophile. In the case of 5-fluoro-2-pyridone, the fluorine atom and the pyridone nitrogen could potentially direct lithiation to the C4 position.[23][24][25][26][27] The resulting organolithium species can then be reacted with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.

Experimental Protocol: A Generalized Vilsmeier-Haack Formylation

The following is a generalized, illustrative protocol for the formylation of a 2-pyridone, which would require optimization for the specific substrate.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in an appropriate solvent (e.g., anhydrous dichloroethane) to 0 °C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 5-fluoro-2-pyridone (1.0 eq.) in the reaction solvent and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the aldehyde proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | 9.5 - 10.5 | s | - |

| H-3 | 7.0 - 7.5 | d | JH-F ≈ 2-4 Hz |

| H-6 | 7.5 - 8.0 | d | JH-F ≈ 8-10 Hz |

| N-H | 10.0 - 13.0 | br s | - |

-

Rationale: The aldehyde proton will be significantly deshielded and appear as a singlet. The two ring protons will appear as doublets due to coupling with the fluorine atom. The magnitude of the H-F coupling constant depends on the number of bonds separating the nuclei (³JH-F > ²JH-F). The N-H proton of the pyridone will be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O (Aldehyde) | 185 - 195 | s |

| C2 (Pyridone) | 160 - 170 | d (³JC-F) |

| C5 | 150 - 160 | d (¹JC-F) |

| C4 | 140 - 150 | d (²JC-F) |

| C6 | 125 - 135 | d (²JC-F) |

| C3 | 110 - 120 | d (³JC-F) |

-

Rationale: The carbonyl carbons will be the most downfield. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JC-F). The other ring carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will be the most definitive for confirming the presence and environment of the fluorine atom.

| Fluorine | Predicted Chemical Shift (ppm) |

| 5-F | -110 to -140 |

-

Rationale: The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the substituents.[28][29][30][35] The predicted range is typical for a fluorine atom on a pyridine ring. The signal will likely be a multiplet due to coupling with the ring protons.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of synthetic transformations, allowing for the introduction of diverse pharmacophores.[9][10]

Caption: Key reactions of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base to form a new carbon-carbon double bond.[36][37][38][39][40] This reaction is highly valuable for synthesizing a variety of derivatives, including those with potential biological activity.

Generalized Protocol for Knoevenagel Condensation:

-

Reaction Setup: To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 eq.) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Other Key Transformations

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to various alkene derivatives.

-

Reductive Amination: This two-step, one-pot reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for synthesizing a diverse library of amines.

-

Reduction: The aldehyde can be readily reduced to the corresponding alcohol using mild reducing agents like sodium borohydride.

Applications in Drug Discovery and Medicinal Chemistry

The 5-fluoro-2-pyridone scaffold is a valuable pharmacophore due to its unique combination of properties that can positively impact drug-like characteristics.[1][2][3][4][5][6][7][8][41]

-

Improved Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug.[8] It can also modulate lipophilicity, which is a key parameter for membrane permeability and overall drug absorption.[1][2]

-

Enhanced Target Binding: The strong C-F bond and the ability of fluorine to participate in non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) can lead to increased binding affinity and selectivity for the target protein.[7]

-

Bioisosteric Replacement: The fluoropyridone ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, offering an alternative with improved properties.

The versatility of the aldehyde group allows for the incorporation of this scaffold into a wide range of molecular architectures, making it a highly valuable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its unique combination of a fluorinated 2-pyridone core and a reactive aldehyde handle provides medicinal chemists with a powerful tool to synthesize novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While direct experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, predicted spectroscopic features, and versatile reactivity based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the judicious use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (URL: [Link])

-

Pyridine-4-carbaldehyde - Wikipedia. (URL: [Link])

-

Pyridine-4-carbaldehyde | Properties, Uses, Safety, Suppliers & SDS - Pipzine Chemicals. (URL: [Link])

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: [Link])

-

Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (URL: [Link])

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. (URL: [Link])

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters - ACS Publications. (URL: [Link])

-

A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (URL: [Link])

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

-

Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (URL: [Link])

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (URL: [Link])

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds | Abstract. (URL: [Link])

-

Exploring the Reimer-Tiemann Reaction: History and Scope. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Synthesis of 2-pyridones - University of Bristol. (URL: [Link])

-

Computational protocols for calculating 13C NMR chemical shifts. (URL: [Link])

-

Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (URL: [Link])

-

Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC. (URL: [Link])

-

Formylation - Common Conditions. (URL: [Link])

-

Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Request PDF. (URL: [Link])

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (URL: [Link])

-

Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

-

Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. (URL: [Link])

-

The Reimer-Tiemann Reaction. (1960) | Hans Wynberg | 193 Citations - SciSpace. (URL: [Link])

-

Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes | Request PDF. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (URL: [Link])

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (URL: [Link])

-

ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF. (URL: [Link])

-

13C NMR chemical shift prediction of diverse chemical compounds. (URL: [Link])

-

Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (URL: [Link])

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (URL: [Link])

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. Pyridine-4-carbaldehyde | Properties, Uses, Safety, Suppliers & SDS | China Chemical Manufacturer [pipzine-chem.com]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. organicreactions.org [organicreactions.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-pyridones [bristol.ac.uk]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 22. lscollege.ac.in [lscollege.ac.in]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. Formylation - Common Conditions [commonorganicchemistry.com]

- 25. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. alfa-chemistry.com [alfa-chemistry.com]

- 33. 13C NMR chemical shift prediction of diverse chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Sci-Hub. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides / Dalton Transactions, 2008 [sci-hub.box]

- 35. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 36. bcc.bas.bg [bcc.bas.bg]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. Knoevenagel Condensation [organic-chemistry.org]

- 39. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 40. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, including its molecular weight, and presents a well-reasoned synthetic protocol. Furthermore, a thorough analytical characterization methodology is outlined, complete with predicted spectroscopic data and interpretation. The guide also explores the potential applications of this molecule as a versatile building block in the synthesis of novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of Fluorinated Pyridones in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Within the vast landscape of heterocyclic chemistry, the 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds. When combined with a strategically placed fluorine atom and a reactive carbaldehyde group, as in this compound, the resulting molecule becomes a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The aldehyde functionality serves as a synthetic handle for a myriad of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

This guide aims to provide a detailed technical resource for researchers interested in leveraging the synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 141.10 g/mol | [1] |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| IUPAC Name | 5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde | [1] |

| CAS Number | 500148-38-9 | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related structures |

Synthesis of this compound

The synthesis of this compound can be judiciously achieved through the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The starting material for this proposed synthesis is 5-fluoro-2-pyridone. The electron-donating nature of the hydroxyl group in the 2-pyridone tautomer activates the pyridine ring towards electrophilic substitution, directing the formylation to the C4 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Fluoro-2-pyridone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-fluoro-2-pyridone (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of 5-fluoro-2-pyridone dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Isolation: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would be performed using a combination of standard analytical techniques. The expected results are detailed below.

Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The two protons on the pyridine ring will appear as doublets due to coupling with the fluorine atom and with each other. The proton at the C3 position is expected to be a doublet around δ 7.0-7.5 ppm, and the proton at the C6 position should be a doublet in the region of δ 7.8-8.2 ppm. The NH proton of the pyridone ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to resonate at a significantly downfield chemical shift, around δ 185-195 ppm. The carbonyl carbon of the pyridone ring should appear in the region of δ 160-170 ppm. The remaining four carbons of the pyridine ring will have distinct signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the pyridine ring, likely as a multiplet due to coupling with the adjacent protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde group is expected around 1680-1700 cm⁻¹. The carbonyl of the pyridone ring will likely show a stretching vibration in the range of 1640-1660 cm⁻¹. The N-H stretching vibration of the pyridone should be visible as a broad band around 3200-3400 cm⁻¹. The C-F bond will have a characteristic absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 141.10 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

This compound is a promising scaffold for the development of novel therapeutic agents due to the presence of multiple points for chemical diversification. The aldehyde group can be readily converted into a wide range of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems.

The fluorinated pyridone core is a key pharmacophore in several classes of bioactive molecules. For instance, compounds containing this motif have been investigated as potential inhibitors of various enzymes, including kinases and polymerases, which are important targets in oncology and virology. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, leading to a longer duration of action.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As a scaffold for the design of kinase inhibitors.

-

Antiviral Agents: As a building block for the synthesis of inhibitors of viral enzymes.

-

Antibacterial Agents: As a starting material for novel antibiotics.

-

Inflammatory Diseases: For the development of anti-inflammatory compounds.

Safety and Handling

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridone core and a reactive aldehyde functionality provides a powerful platform for the synthesis of diverse and complex molecules with the potential for a wide range of biological activities. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed analytical characterization strategy. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 28). Vilsmeier–Haack reaction. Retrieved January 17, 2026, from [Link]

- Patil, S. B., & Devan, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-475.

-

PubChem. (n.d.). 5-Fluorouracil. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. School of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] In the absence of publicly available experimental spectroscopic data, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing robust, computationally-predicted spectroscopic data. This guide outlines the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth interpretation and analysis to facilitate the identification and characterization of this compound.

Introduction: The Challenge of Characterizing Novel Intermediates

This guide addresses this critical gap by providing a detailed, in-silico spectroscopic characterization of this compound. By leveraging state-of-the-art computational chemistry techniques, we can predict the compound's spectroscopic signatures with a high degree of confidence, thereby providing a reliable reference for researchers in the field.

Methodology: A Computational Approach to Spectroscopic Prediction

The spectroscopic data presented in this guide were generated using a combination of Density Functional Theory (DFT) and other established computational methods. These approaches have been demonstrated to provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns.[4][5][6][7]

NMR Spectra Prediction

The ¹H, ¹³C, and ¹⁹F NMR spectra were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors.[7][8] The calculations were performed using a common DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)) to balance accuracy and computational cost.

Diagram: NMR Prediction Workflow

Caption: A simplified workflow for the computational prediction of NMR spectra.

IR Spectrum Prediction

The infrared spectrum was predicted by calculating the vibrational frequencies of the molecule at the same level of theory used for the NMR predictions. The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data.

Mass Spectrum Prediction

The mass spectrum was predicted by calculating the molecular weight of the compound and considering common fragmentation patterns for pyridinone and aldehyde-containing molecules. The predicted mass-to-charge ratios (m/z) of the molecular ion and key fragments are presented.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and aldehyde groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | 9.5 - 10.5 | Singlet | - |

| H-3 | 7.5 - 8.0 | Doublet | J(H-F) ≈ 2-4 |

| H-6 | 7.0 - 7.5 | Doublet | J(H-F) ≈ 6-8 |

| NH | 11.0 - 13.0 | Broad Singlet | - |

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum.

-

Ring Protons (H-3 and H-6): The protons on the pyridine ring will be doublets due to coupling with the adjacent fluorine atom. The magnitude of the coupling constant will depend on the number of bonds separating the proton and the fluorine atom.

-

NH Proton: The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl and aldehyde carbons are expected to be the most downfield signals.

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 185 - 195 |

| Ring C=O | 160 - 170 |

| C-5 (C-F) | 150 - 160 (Doublet, ¹JCF) |

| C-4 (C-CHO) | 135 - 145 |

| C-6 | 125 - 135 (Doublet, ²JCF) |

| C-3 | 115 - 125 (Doublet, ³JCF) |

-

Carbonyl Carbons: The aldehyde and ring carbonyl carbons will be significantly deshielded and appear at the downfield end of the spectrum.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF). The other ring carbons will exhibit smaller two- and three-bond couplings to the fluorine.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-5 | -120 to -140 | Multiplet |

-

Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic nature of the pyridine ring and its substituents. The predicted range is typical for a fluorine atom attached to an aromatic ring.

-

Multiplicity: The fluorine signal will be split by the neighboring protons (H-3 and H-6), resulting in a multiplet.

Predicted IR Spectrum

The predicted IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aldehyde) | 2700 - 2800, 2800 - 2900 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1700 | Strong |

| C=O Stretch (ring) | 1640 - 1660 | Strong |

| C=C Stretch | 1550 - 1600 | Medium |

| C-F Stretch | 1100 - 1200 | Strong |

-

Carbonyl Bands: Two distinct, strong carbonyl stretching bands are expected for the aldehyde and the ring amide.

-

N-H Stretch: A broad N-H stretching band is indicative of the amide group.

-

C-F Stretch: A strong absorption in the fingerprint region is characteristic of the carbon-fluorine bond.

Diagram: Spectroscopic Data Correlation

Caption: Correlation of the molecular structure with different types of predicted spectroscopic data.

Predicted Mass Spectrum

The predicted mass spectrum will show the molecular ion peak and characteristic fragment ions.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 141.02 | Molecular Ion |

| [M-H]⁺ | 140.02 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 112.02 | Loss of the formyl group |

| [M-CO]⁺ | 113.03 | Loss of carbon monoxide |

-

Molecular Ion: The peak at m/z 141.02 corresponds to the exact mass of the molecule.

-

Fragmentation: The loss of the aldehyde group (CHO) and carbon monoxide (CO) are common fragmentation pathways for such compounds.

Experimental Considerations and Protocol Validation

While this guide provides robust predicted data, it is crucial to validate these predictions with experimental data whenever possible. The following outlines a general protocol for acquiring the spectroscopic data for this compound.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the NH proton.

-

IR: The spectrum can be obtained using a KBr pellet, as a thin film, or in solution.

-

MS: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is required for techniques like Electrospray Ionization (ESI).

Instrumentation and Parameters

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Data is usually collected over a range of 4000-400 cm⁻¹.

-

MS: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Conclusion: A Practical Guide for Researchers

This technical guide provides a comprehensive and practical resource for the spectroscopic characterization of this compound. By presenting detailed predicted spectroscopic data and their interpretation, this document empowers researchers to confidently identify and characterize this important synthetic intermediate, even in the absence of readily available experimental spectra. The methodologies and data presented herein serve as a valuable reference point for guiding experimental work and accelerating research and development in the pharmaceutical sciences.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

-

Computational Prediction of NMR Shifts. Scribd. [Link]

-

NMR - Gaussian.com. [Link]

-

CASCADE - Colorado State University. [Link]

-

This compound - PubChem. [Link]

-

Simulate and predict NMR spectra. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. [Link]

-

Download NMR Predict - Mestrelab. [Link]

-

Automated NMR Chemical Shift Calculation - GitHub. [Link]

-

How to perform NMR calculation in Gaussian - YouTube. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. [Link]

-

Predict - NMRium demo. [Link]

-

Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai - YouTube. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

-

The DFT route to NMR chemical shifts - Sci-Hub. [Link]

-

Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. [Link]

-

PROSPRE - 1 H NMR Predictor. [Link]

-

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde - MySkinRecipes. [Link]

-

April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. [Link]

-

Interpreting | OpenOChem Learn. [Link]

-

Application of DFT Calculations in NMR Spectroscopy - YouTube. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Experimental and predicted NMR chemical shifts (ppm) | Download Table - ResearchGate. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. [Link]

-

(A) Comparison between predicted and experimental 1 H shifts for 13... - ResearchGate. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. [Link]

-

IR spectra prediction - Cheminfo.org. [Link]

-

(PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds - ResearchGate. [Link]

-

Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. [Link]

-

Comparison of the measured IRMPD action spectrum of H + (5FU) with... - ResearchGate. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts - ResearchGate. [Link]

-

Infrared spectra prediction - Cheminfo.org. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. [Link]

Sources

- 1. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. gaussian.com [gaussian.com]

- 8. m.youtube.com [m.youtube.com]

The Strategic Emergence of Fluorinated Pyridine Carboxaldehydes: A Technical Guide for Drug Discovery

Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of advantageous modifications to a parent molecule.[4][5][6][7] These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating pKa, increasing binding affinity to target proteins, and improving membrane permeability.[1][3][6][7][8]

The pyridine ring is another privileged scaffold, frequently found in a multitude of approved pharmaceuticals due to its ability to engage in various biological interactions.[2][9] When these two powerful motifs are combined, the resulting fluorinated pyridine derivatives offer a versatile platform for the synthesis of novel therapeutics.[2][9] This guide focuses on a particularly valuable subclass: fluorinated pyridine carboxaldehydes. These compounds serve as critical synthetic intermediates, with the aldehyde group providing a reactive handle for a wide array of chemical transformations essential for building complex drug candidates.[9]

This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated pyridine carboxaldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that drive the successful synthesis of these vital building blocks.

Part 1: The Strategic Synthesis of Fluorinated Pyridine Carboxaldehydes

The synthesis of fluorinated pyridine carboxaldehydes is not a monolithic process. The approach is dictated by the desired substitution pattern of both the fluorine atom and the aldehyde group. This section delves into the primary synthetic strategies, elucidating the mechanistic rationale and providing field-proven insights.

Formylation of Pre-existing Fluoropyridines

One of the most direct routes involves the introduction of a formyl group onto a commercially available or pre-synthesized fluoropyridine. The challenge lies in controlling the regioselectivity of the formylation, especially given the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing fluorine atom.[10]

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity.[11][12][13] It relies on a directing metalating group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This creates a stabilized organolithium intermediate that can then be quenched with an electrophilic formylating agent.

Causality Behind Experimental Choices:

-

Choice of Base: Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[11][12][14] The choice depends on the substrate's reactivity and the presence of other sensitive functional groups. Hindered bases like LDA can prevent unwanted nucleophilic addition to the pyridine ring.[11]

-

Directing Group: The fluorine atom itself can act as a directing group, facilitating lithiation at an adjacent position.[11] Other groups like amides or oxetanes can also be employed for precise control.[15]

-

Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and cost-effective electrophile for introducing the formyl group.[13][14] The reaction proceeds through nucleophilic attack of the pyridyllithium species on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during workup.

Experimental Protocol: Directed Lithiation and Formylation of 3-Fluoropyridine

This protocol describes the synthesis of 4-formyl-3-fluoropyridine, a key intermediate.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-